![molecular formula C22H24N4O2S2 B2361821 N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1020983-21-4](/img/structure/B2361821.png)
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
This compound contains several functional groups including a thiazole ring, a thiophene ring, a carboxamide group, and a piperazine ring with a m-tolyl group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step procedures involving the formation of the heterocyclic rings and subsequent functionalization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR, NMR, and mass spectrometry .Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been studied for their potential anticancer properties. The presence of a thiophene ring in the molecular structure can contribute to the inhibition of cancer cell growth. Research suggests that modifications to the thiophene moiety can lead to compounds with significant anticancer activity .
Anti-inflammatory and Analgesic Effects
Compounds with a thiophene core are known to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the development of new medications for the treatment of chronic inflammatory diseases .
Antimicrobial Properties
The antimicrobial properties of thiophene derivatives make them candidates for the development of new antibiotics. Their ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes is of particular interest in an era of increasing antibiotic resistance .
Material Science Applications
In the realm of material science, thiophene-based compounds are utilized for their semiconducting properties. They are integral in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors, particularly in industrial applications. They can form protective layers on metals, preventing oxidative damage and prolonging the life of metal structures .
Neuropharmacological Activity
Some thiophene derivatives have shown promise in the treatment of neurological disorders. They may act on central nervous system receptors or enzymes, offering potential therapeutic benefits for conditions such as anxiety and psychosis .
Cardiovascular Therapeutics
Thiophene compounds have been explored for their cardiovascular effects, including antihypertensive and anti-atherosclerotic activities. Modifying the thiophene structure could lead to new drugs for managing heart disease .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction within cells. Thiophene derivatives that can inhibit kinase activity are being researched for their potential to treat diseases caused by dysregulated signaling pathways, such as cancer .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states .
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity . The specific interactions of this compound with its targets would depend on the structural characteristics of the compound and the target.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Future Directions
properties
IUPAC Name |
N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAHNYIOISDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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